molecular formula C12H16ClNS B6215794 [1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2742659-25-0

[1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No. B6215794
CAS RN: 2742659-25-0
M. Wt: 241.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride, also known as 1-BTPMA-HCl, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid 1-benzothiophene-4-propan-2-amine (1-BTPMA) and is used as a reagent in laboratory experiments. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

[1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride has been studied for its potential applications in scientific research. It has been used to study the effects of amino acids on the metabolism of proteins, as well as the effects of hormones on cell signaling pathways. Additionally, it has been used to study the effects of drugs on the central nervous system, as well as the effects of toxins on the body.

Mechanism of Action

[1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride has been studied for its biochemical and physiological effects. It is thought to act as a neurotransmitter, binding to receptors in the brain and stimulating the release of other neurotransmitters. Additionally, it is thought to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride have been studied in several animal models. In mice, it has been shown to increase the activity of certain neurotransmitters, such as serotonin and dopamine. In rats, it has been shown to reduce the activity of certain enzymes, such as acetylcholinesterase. Additionally, it has been shown to reduce inflammation in rats, as well as to reduce the levels of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

[1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a low toxicity, making it safe to use in experiments. However, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of [1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride in scientific research. One potential direction is the study of its effects on the immune system, as well as its potential anti-inflammatory and anti-cancer properties. Additionally, it could be studied for its potential applications in drug delivery systems, as well as its potential to be used as a therapeutic agent. Finally, it could be studied for its potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Synthesis Methods

[1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride is synthesized through a process known as “alkylation”. This involves the reaction of 1-BTPMA with an alkyl halide, such as chloroform, to create an alkyl derivative of 1-BTPMA. This reaction takes place in an aqueous solution of sodium hydroxide, and yields [1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride as the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride involves the reaction of 1-benzothiophene-4-carboxaldehyde with 2-amino-2-methyl-1-propanol to form the intermediate, [1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine. This intermediate is then reacted with hydrochloric acid to form the final product, [1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride.", "Starting Materials": [ "1-benzothiophene-4-carboxaldehyde", "2-amino-2-methyl-1-propanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1-benzothiophene-4-carboxaldehyde is reacted with 2-amino-2-methyl-1-propanol in the presence of a suitable solvent and a catalyst to form the intermediate, [1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine.", "Step 2: The intermediate is then treated with hydrochloric acid to form the final product, [1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride.", "Step 3: The product is then purified by recrystallization or other suitable methods to obtain the final pure compound." ] }

CAS RN

2742659-25-0

Molecular Formula

C12H16ClNS

Molecular Weight

241.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.